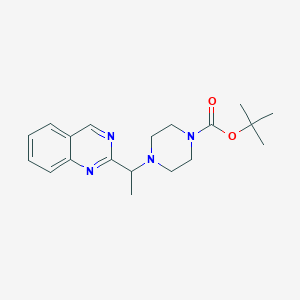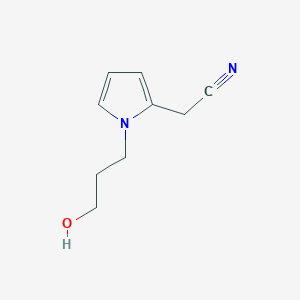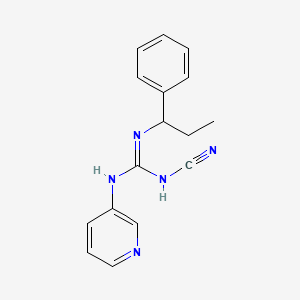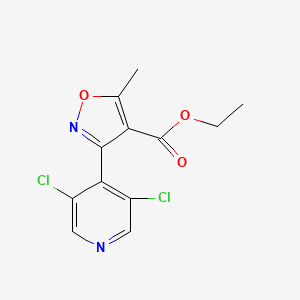
Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridyl group substituted with two chlorine atoms at positions 3 and 5, an isoxazole ring, and an ethyl ester group. Its distinct structure makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 3,5-dichloro-4-pyridinecarboxylic acid with appropriate reagents to introduce the isoxazole ring and the ethyl ester group. One common method includes the use of a cyclization reaction where the pyridine derivative is treated with a suitable nitrile oxide precursor under controlled conditions to form the isoxazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The chlorine atoms on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to therapeutic effects. The presence of the pyridyl and isoxazole rings contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
3,5-Dichloro-4-pyridyl derivatives: These compounds share the pyridyl core but differ in the substituents on the isoxazole ring.
Isoxazole derivatives: Compounds with variations in the substituents on the isoxazole ring, affecting their chemical and biological properties.
Ethyl esters of pyridyl carboxylates: These compounds have similar ester groups but differ in the substitution pattern on the pyridyl ring.
Properties
Molecular Formula |
C12H10Cl2N2O3 |
|---|---|
Molecular Weight |
301.12 g/mol |
IUPAC Name |
ethyl 3-(3,5-dichloropyridin-4-yl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-3-18-12(17)9-6(2)19-16-11(9)10-7(13)4-15-5-8(10)14/h4-5H,3H2,1-2H3 |
InChI Key |
HXCRLJNSMBXFIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=NC=C2Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


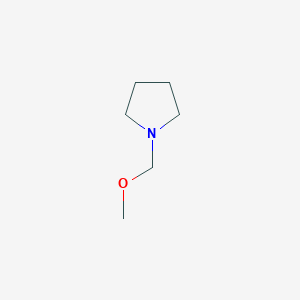
silane](/img/structure/B8496525.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-4-amine hydrochloride](/img/structure/B8496530.png)
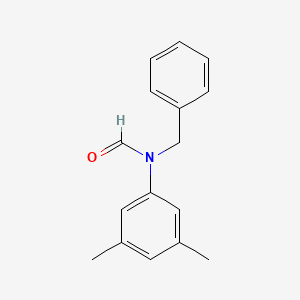
![4-(Piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B8496534.png)
![5-chloro-1H-pyrrolo[2,3-f]quinoline](/img/structure/B8496548.png)
![Benzo[b]thiophene-2-carboxamide,3-amino-4-ethoxy-7-[(methylsulfonyl)amino]-](/img/structure/B8496556.png)
